molecular formula C10H11Cl2N3O4 B3231012 Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate CAS No. 1313726-52-1

Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate

Cat. No.: B3231012
CAS No.: 1313726-52-1
M. Wt: 308.11 g/mol
InChI Key: NWXQGNYMZVZRER-UHFFFAOYSA-N
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Description

Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate is a chemical compound with the molecular formula C10H11Cl2N3O4 It is a derivative of pyridine, featuring both nitro and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate typically involves the reaction of 2,6-dichloro-3-nitropyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining precise control over reaction conditions, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: Although less common, the compound can undergo oxidation reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted pyridine derivatives.

    Reduction: The major product is the corresponding amino derivative of the pyridine ring.

    Oxidation: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Scientific Research Applications

Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2,6-dichloro-3-nitropyridin-4-yl)carbamate is unique due to the presence of both chlorine and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl N-(2,6-dichloro-3-nitropyridin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O4/c1-10(2,3)19-9(16)13-5-4-6(11)14-8(12)7(5)15(17)18/h4H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXQGNYMZVZRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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